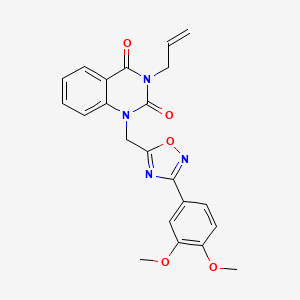
3-allyl-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline-2,4(1H,3H)-diones are a class of compounds that have garnered interest due to their presence as key intermediates in the synthesis of various drugs, such as Prazosin, Bunazosin, and Doxazosin . These compounds are synthesized through reactions involving 2-aminobenzonitriles and carbon dioxide, with various catalysts such as DBU, cesium carbonate, and ionic liquids like [Bmim]OH . The specific compound "3-allyl-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" is a derivative of quinazoline-2,4(1H,3H)-dione, which suggests it may have potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through solvent-free conditions using carbon dioxide and a catalytic amount of base, which is a sustainable approach in chemistry . Another method involves the use of cesium carbonate as a catalyst, which has been shown to be efficient in synthesizing these derivatives . Additionally, a green protocol using a basic ionic liquid as a catalyst has been reported, which is advantageous due to the recyclability of the catalyst . These methods highlight the versatility and efficiency of synthesizing quinazoline derivatives under various conditions.
Molecular Structure Analysis
The molecular structure and spectroscopic studies of quinazoline derivatives have been explored, revealing that N- and S-alkylation can occur with these compounds . Density Functional Theory (DFT) reactivity studies have shown that the N-site of quinazolin-2,4-dione has higher nucleophilicity compared to the O-site, which is crucial for understanding the chemical behavior of these molecules . The molecular structures of these compounds have been established using melting point, IR, and NMR data, and their electronic and spectroscopic properties have been calculated using DFT .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including iodine-catalyzed three-component reactions to yield allylamine derivatives . Additionally, annulation reactions have been used to synthesize quinazolin-2,4(1H,3H)-diones substituted with pyridyl or quinolinyl moieties . Bromination of 1-allyl-substituted quinazoline derivatives can lead to halocyclization and hydrolysis, forming complex structures such as oxazoloquinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the reactivity and biological activity of these compounds . The solubility, melting points, and stability of these compounds can vary based on their substitution patterns and the presence of different functional groups . The biotransformation of quinazoline derivatives has also been studied, revealing that they can undergo metabolic processes such as S-methylation, sulfoxidation, and ring-hydroxylation .
Applications De Recherche Scientifique
Synthesis Techniques
Research on quinazoline-2,4(1H,3H)-diones highlights innovative synthesis techniques that may apply to compounds like the one . For instance, solvent-free synthesis methods using carbon dioxide and a catalytic amount of DBU or DBN have been developed, yielding quinazoline-2,4(1H,3H)-diones with good to excellent efficiency. This method represents a sustainable approach to synthesizing such compounds, including key intermediates of several drugs (Mizuno et al., 2007).
Biological Activities
The cytotoxic activities of quinazoline derivatives, including carboxamide derivatives of benzo[b][1,6]naphthyridines, have been explored, indicating potent cytotoxic effects against various cancer cell lines. This suggests the potential application of such compounds in the development of novel anticancer agents. For example, certain derivatives have shown significant cytotoxicity, with IC(50) values less than 10 nM against murine leukemia and human leukemia cell lines (Deady et al., 2003).
Material Science and Chemistry
The reactions and modifications of quinazoline-2,4(1H,3H)-diones with various agents, including cyclic amines and phosphoryl trichloride, offer insights into the chemical behavior and potential applications of these compounds in material science. For example, the reaction with N-substituted cyclic amines has led to the synthesis of derivatives with possible applications in developing new materials or chemical sensors (Yoshida et al., 1991).
Propriétés
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-4-11-25-21(27)15-7-5-6-8-16(15)26(22(25)28)13-19-23-20(24-31-19)14-9-10-17(29-2)18(12-14)30-3/h4-10,12H,1,11,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOPLQMDUWATIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2h-Cyclopenta[b]pyridin-2-One](/img/structure/B2543699.png)
![Methyl 2-[4-(2-aminopropyl)phenoxy]acetate;hydrochloride](/img/structure/B2543700.png)
![2-Chloro-N-[[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2543702.png)
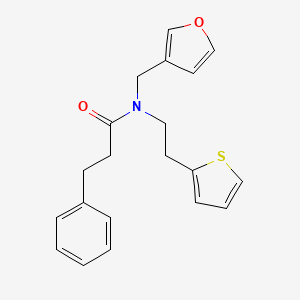
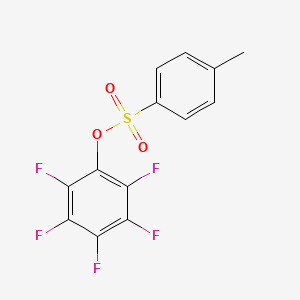
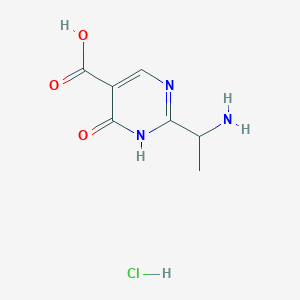
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-cyclopentyl-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B2543706.png)
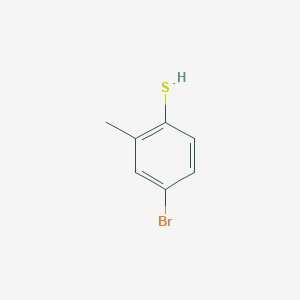
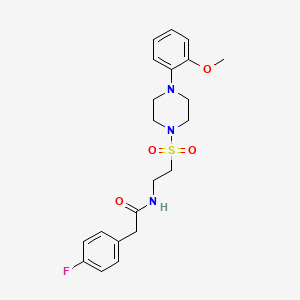
![4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2543715.png)
![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)
![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543718.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2543720.png)